methyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrrol-3′-yloxindoles : A study by Velikorodov et al. (2011) involved the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function, a process integral to the development of complex organic compounds with potential applications in pharmaceuticals (Velikorodov et al., 2011).
Potential Antitumor and Antifilarial Agents : Kumar et al. (1993) explored the synthesis of thiazoles and selenazoles, including carbamates, as potential antitumor and antifilarial agents. This study indicated significant biological activities against specific types of cancer cells and parasitic worms (Kumar et al., 1993).
Chemical Transformations in Heterocyclic Chemistry : The work of Žugelj et al. (2009) focused on the transformations of certain carbamates, indicating their role in creating diverse heterocyclic structures, which are often found in bioactive molecules (Žugelj et al., 2009).
Antimicrobial Activity of Novel Compounds : Mruthyunjayaswamy and Basavarajaiah (2009) synthesized novel ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate compounds and evaluated their antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Mruthyunjayaswamy & Basavarajaiah, 2009).
Synthesis of Spiro Compounds with Carbamate Group : Velikorodov et al. (2010) investigated the synthesis of new spiro compounds containing a carbamate group, which are important in the development of pharmaceuticals and agrochemicals due to their unique structural properties (Velikorodov et al., 2010).
Synthesis of N-Arylcarbamates with Tetrazole Fragment : Velikorodov et al. (2014) explored the synthesis of N-arylcarbamates with a 1,2,3,4-tetrazole fragment, contributing to the field of heterocyclic chemistry and its applications in pharmaceuticals (Velikorodov et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing indole and benzimidazole moieties, have been found to interact with key functional proteins in bacterial cell division . These proteins, such as FtsZ, are considered potential targets for the development of novel antibacterial agents .
Mode of Action
Similar compounds have been found to inhibit tubulin polymerization , which is a crucial process in cell division. This suggests that the compound might interact with its targets, leading to changes in their normal function and potentially inhibiting cell division .
Biochemical Pathways
Given the potential inhibition of tubulin polymerization , it can be inferred that the compound might affect pathways related to cell division and growth. The downstream effects of this could include the inhibition of bacterial growth, providing a potential mechanism for its antimicrobial activity .
Result of Action
Based on the potential inhibition of tubulin polymerization , the compound could potentially induce cell apoptosis, arrest cells in the G2/M phase, and inhibit the polymerization of tubulin . These effects could contribute to its potential antimicrobial activity .
Future Directions
Properties
IUPAC Name |
methyl N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-24-17(23)21-16-20-12(10-25-16)8-15(22)18-7-6-11-9-19-14-5-3-2-4-13(11)14/h2-5,9-10,19H,6-8H2,1H3,(H,18,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECBFKOEMIERGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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